molecular formula C8H10OS B13558077 2-(2,5-Dimethylthiophen-3-yl)oxirane

2-(2,5-Dimethylthiophen-3-yl)oxirane

Cat. No.: B13558077
M. Wt: 154.23 g/mol
InChI Key: HTJWDILZJDPPGY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)oxirane is an organic compound with the molecular formula C8H10OS It is a derivative of thiophene, a sulfur-containing heterocycle, and oxirane, a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)oxirane typically involves the reaction of 2,5-dimethylthiophene with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the double bond in the thiophene ring to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reducing agents can convert the oxirane ring into alcohols.

    Substitution: Nucleophiles can attack the oxirane ring, leading to ring-opening and substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(2,5-Dimethylthiophen-3-yl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)oxirane involves its ability to interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity can lead to the modification of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylthiophen-3-yl)ethanol: Similar structure but with an alcohol group instead of an oxirane ring.

    2-(2,5-Dimethylthiophen-3-yl)acetaldehyde: Contains an aldehyde group instead of an oxirane ring.

    2-(2,5-Dimethylthiophen-3-yl)acetic acid: Contains a carboxylic acid group instead of an oxirane ring.

Uniqueness

2-(2,5-Dimethylthiophen-3-yl)oxirane is unique due to the presence of both the thiophene ring and the oxirane ring in its structure

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)oxirane

InChI

InChI=1S/C8H10OS/c1-5-3-7(6(2)10-5)8-4-9-8/h3,8H,4H2,1-2H3

InChI Key

HTJWDILZJDPPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2CO2

Origin of Product

United States

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